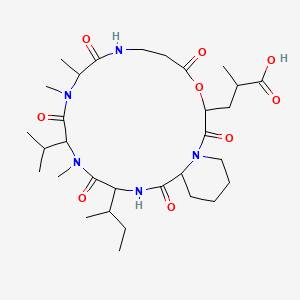
Destruxin D1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Destruxin D1 is a cyclodepsipeptidic mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae This compound is part of the destruxin family, which is known for its insecticidal, antiviral, and phytotoxic activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of destruxin D1 involves the formation of a macrocyclic structure through a series of peptide bond formations and cyclization reactions. One common method for synthesizing destruxins is the Shiina macrolactonization, which involves the cyclization of linear peptides in the presence of a dehydrating agent . The process typically includes the following steps:
Solid-Phase Peptide Synthesis (SPPS): Linear peptides are synthesized on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Cleavage and Cyclization: The linear peptide is cleaved from the solid support and cyclized using Shiina macrolactonization, which involves the use of a dehydrating agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using Metarhizium anisopliae strains. The fungus is cultured in a suitable growth medium, and this compound is extracted and purified from the culture broth. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, can enhance the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Destruxin D1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Destruxin D1 has a wide range of scientific research applications:
Wirkmechanismus
Destruxin D1 exerts its effects through multiple molecular targets and pathways:
Insecticidal Activity: This compound disrupts calcium ion gradients across the muscle plasma membrane, leading to tetanic and flaccid paralysis in insects.
Antitumor Activity: This compound inhibits the Wnt/β-catenin signaling pathway, inducing apoptosis in cancer cells.
Immunosuppressive Activity: This compound suppresses the production of pro-inflammatory cytokines and inhibits the activation of immune cells.
Vergleich Mit ähnlichen Verbindungen
Destruxin D1 is part of the destruxin family, which includes other compounds such as destruxin A, B, C, and E. These compounds share similar structures but differ in their biological activities and specific applications:
Destruxin A: Known for its strong insecticidal activity and ability to induce morphological changes in insect hemocytes.
Destruxin B: Exhibits potent antitumor activity by inhibiting the Wnt/β-catenin signaling pathway.
Destruxin C: Has antiviral properties and is effective against plant viruses.
Destruxin E: Shows immunosuppressive activity and is used in the study of osteoclast-like multinucleated cells.
This compound stands out due to its unique combination of insecticidal, antitumor, and immunosuppressive activities, making it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
79385-98-1 |
|---|---|
Molekularformel |
C31H51N5O9 |
Molekulargewicht |
637.8 g/mol |
IUPAC-Name |
3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosan-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C31H51N5O9/c1-9-18(4)24-29(41)35(8)25(17(2)3)30(42)34(7)20(6)26(38)32-14-13-23(37)45-22(16-19(5)31(43)44)28(40)36-15-11-10-12-21(36)27(39)33-24/h17-22,24-25H,9-16H2,1-8H3,(H,32,38)(H,33,39)(H,43,44) |
InChI-Schlüssel |
XTWWITLYEHFJBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


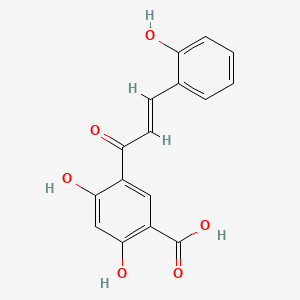
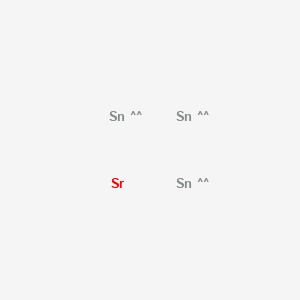
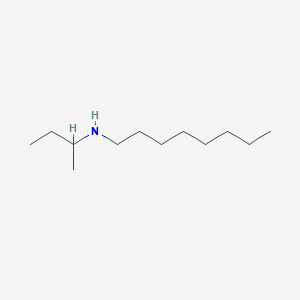
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)

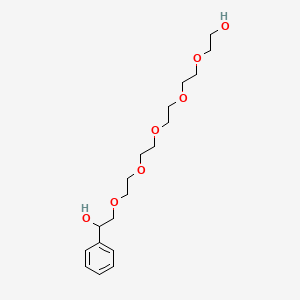

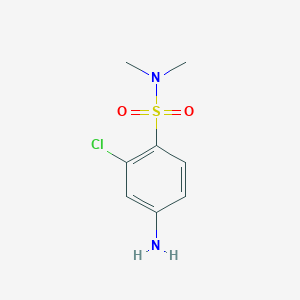
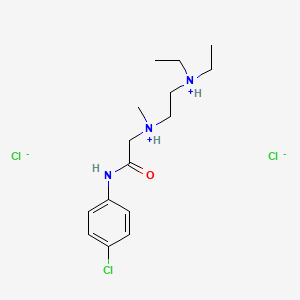
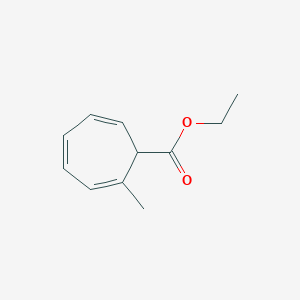
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
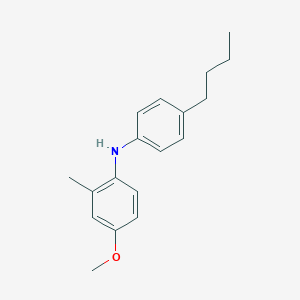

![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
